3-chloro-N-cyclobutyl-4-fluoroaniline
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Overview
Description
3-chloro-N-cyclobutyl-4-fluoroaniline is an organic compound with the molecular formula C10H11ClFN and a molecular weight of 199.65 g/mol . It is a derivative of aniline, featuring a chloro group at the 3-position, a fluoro group at the 4-position, and a cyclobutyl group attached to the nitrogen atom. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-cyclobutyl-4-fluoroaniline typically involves the following steps:
Nitration and Reduction: The starting material, 3-chloro-4-fluoronitrobenzene, undergoes nitration followed by reduction to yield 3-chloro-4-fluoroaniline.
Cyclobutylation: The 3-chloro-4-fluoroaniline is then reacted with cyclobutylamine under appropriate conditions to introduce the cyclobutyl group, forming this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Catalytic Hydrogenation: Using a 1% Pt/C catalyst, the hydrogenation of 3-chloro-4-fluoronitrobenzene is carried out under controlled temperature and pressure conditions.
Purification: The product is purified through crystallization or distillation to achieve high purity levels suitable for industrial applications.
Chemical Reactions Analysis
3-chloro-N-cyclobutyl-4-fluoroaniline undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Like potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Catalysts: Palladium catalysts for coupling reactions.
Major Products
Substituted Anilines: Resulting from nucleophilic substitution.
Oxidized or Reduced Derivatives: Depending on the reaction conditions.
Coupled Products: From Suzuki–Miyaura coupling.
Scientific Research Applications
3-chloro-N-cyclobutyl-4-fluoroaniline is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: As a precursor in the development of pharmaceutical compounds.
Industry: In the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 3-chloro-N-cyclobutyl-4-fluoroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
3-chloro-N-cyclobutyl-4-fluoroaniline can be compared with other similar compounds, such as:
3-chloro-4-fluoroaniline: Lacks the cyclobutyl group, making it less sterically hindered.
N-cyclobutyl-4-fluoroaniline: Lacks the chloro group, affecting its reactivity.
3-chloro-N-cyclobutyl-aniline: Lacks the fluoro group, altering its electronic properties.
These comparisons highlight the unique combination of functional groups in this compound, which contribute to its distinct chemical behavior and applications.
Properties
IUPAC Name |
3-chloro-N-cyclobutyl-4-fluoroaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClFN/c11-9-6-8(4-5-10(9)12)13-7-2-1-3-7/h4-7,13H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGJYLKYCXBBCRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC2=CC(=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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